REACTION_CXSMILES
|
O.[CH2:2]([SH:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:11]1(=[O:16])[O:15][CH2:14][CH2:13][CH2:12]1>C(O)C>[CH2:2]([S:10][CH2:14][CH2:13][CH2:12][C:11]([OH:16])=[O:15])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)S
|
Name
|
|
Quantity
|
129.13 g
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight under a slow nitrogen flow
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An apparatus was provided
|
Type
|
CUSTOM
|
Details
|
a nitrogen purge
|
Type
|
ADDITION
|
Details
|
Into this reactor gradually were added 23 g of sodium into 1,200 ml of absolute ethanol
|
Type
|
ADDITION
|
Details
|
previously added
|
Type
|
CUSTOM
|
Details
|
After all of the sodium had reacted the solution
|
Type
|
TEMPERATURE
|
Details
|
heating mantel
|
Type
|
ADDITION
|
Details
|
were added to the reactor
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The ethanol was then removed from the reaction mixture
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with methylene chloride
|
Type
|
ADDITION
|
Details
|
The aqueous solution was then added to an ice/sulfuric acid mixture
|
Type
|
EXTRACTION
|
Details
|
the product extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The methylene chloride solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)SCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 219 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |